9-deoxy-9-methylene-Prostaglandin E2
Beschreibung
Contextualization as a Stable Isosteric Analog of Prostaglandin (B15479496) E2
9-deoxy-9-methylene Prostaglandin E2 is recognized as a stable, isosteric analog of Prostaglandin E2. nih.govmedchemexpress.combiomol.comcaymanchem.com The term "isosteric" refers to the substitution of an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. In this case, the carbonyl group at the C-9 position of the PGE2 molecule is replaced by an exo-methylene group. kirkmaxey.com This structural alteration is key to the compound's enhanced stability. kirkmaxey.com
While the methylene (B1212753) group is less polar than the carbonyl group it replaces, both functionalities occupy a comparable amount of space, as suggested by molecular models. kirkmaxey.com The sp2 hybridization at the C-9 position in the 9-deoxy-9-methylene analog maintains a similar ring flattening and conformational constraint on the side-chains as the carbonyl group in PGE2. kirkmaxey.com This structural mimicry allows the analog to retain a biological profile that is remarkably similar to that of the natural prostaglandin. medchemexpress.comkirkmaxey.com The key advantage of this modification is the increased chemical stability of the molecule in aqueous solutions across a wide pH range, from 1 to 14. kirkmaxey.com
| Property | Value |
|---|---|
| Formal Name | 11α,15S-dihydroxy-9-methylene-prosta-5Z,13E-dien-1-oic acid nih.gov |
| CAS Number | 61263-32-9 nih.gov |
| Molecular Formula | C21H34O4 nih.gov |
| Formula Weight | 350.5 nih.gov |
Historical Perspective of Discovery and Initial Characterization
The synthesis and initial biological evaluation of 9-deoxy-9-methylene Prostaglandin E2 and related analogs were detailed in a 1980 publication by G.L. Bundy and his colleagues. kirkmaxey.com This research was driven by the need to overcome the chemical instability of natural prostaglandins (B1171923) of the E series, which limited their clinical potential. The researchers successfully replaced the C-9 carbonyl group with an exo-methylene group, leading to the creation of these more stable compounds. kirkmaxey.com
Initial characterization revealed that the 9-deoxy-9-methylene analogs exhibited biological activities that were qualitatively very similar to their 9-keto counterparts. kirkmaxey.com Specifically, 9-deoxy-9-methylene PGE2 was found to be a depressor of rat blood pressure and a stimulator of the gerbil colon, mirroring the actions of PGE2. kirkmaxey.com Further studies demonstrated that it is equipotent to PGE2 in decreasing blood pressure in rats and stimulates the gerbil colon and primate uterus with the same potency as PGE2. nih.govmedchemexpress.combiomol.com These early findings established that the structural modification did not significantly compromise the desired biological effects, paving the way for further investigation into its therapeutic applications.
Rationale for Research Interest in Prostaglandin Analogs
The primary motivation for the development of prostaglandin analogs like 9-deoxy-9-methylene PGE2 stems from the inherent chemical and metabolic instability of naturally occurring prostaglandins. Prostaglandin E2, for example, is prone to degradation, which curtails its therapeutic efficacy and complicates its use in clinical settings. kirkmaxey.com The creation of stable analogs that retain the potent biological activities of the parent compound is therefore a significant goal in medicinal chemistry.
By developing more stable molecules, researchers aim to achieve a longer duration of action and a more consistent therapeutic effect. Furthermore, the synthesis of analogs provides an opportunity to improve the specificity of the biological response. In some instances, structural modifications can lead to a reduction in undesirable side effects while preserving the intended therapeutic actions. kirkmaxey.com The research into 9-deoxy-9-methylene PGE2 and similar compounds is a clear example of this strategy, seeking to harness the beneficial effects of prostaglandins in a more clinically viable form.
| Biological Activity | Finding | Reference |
|---|---|---|
| Blood Pressure Regulation | Equipotent to PGE2 in decreasing blood pressure in rats. | nih.govmedchemexpress.combiomol.com |
| Smooth Muscle Stimulation | Stimulates gerbil colon and primate uterus at the same potency as PGE2. | nih.govmedchemexpress.combiomol.com |
Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJXDXJUFQESA-DLMPNJEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-32-9 | |
| Record name | 9-Deoxy-9-methylene-PGF2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Synthesis and Derivatization Methodologies
Foundational Synthetic Pathways for 9-deoxy-9-methylene Prostaglandin (B15479496) E2
The synthesis of 9-deoxy-9-methylene Prostaglandin E2, a stable and isosteric analog of Prostaglandin E2 (PGE2), is strategically designed to replace the chemically sensitive β-hydroxy ketone system of PGE2 with a more robust exo-methylene group. This modification enhances the compound's stability without drastically altering its biological profile.
A common foundational approach to the synthesis of 9-deoxy-9-methylene Prostaglandin E2 begins with a precursor that already contains the core cyclopentane (B165970) ring with the necessary stereochemistry, often derived from a Prostaglandin F2α (PGF2α) analog. The key transformation is the conversion of the 9-hydroxyl group of the PGF2α precursor into a methylene (B1212753) group.
One plausible synthetic route involves the following key steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 11 and 15 of a suitable PGF2α derivative are protected to prevent their interference in subsequent reactions.
Oxidation of the 9-Hydroxyl Group: The unprotected 9-hydroxyl group is oxidized to a ketone, yielding a PGE2 analog.
Olefination: The newly formed ketone at the C-9 position is then converted into a methylene group. A standard method for this transformation is the Wittig reaction, using a phosphorus ylide such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). This reaction effectively replaces the carbonyl oxygen with a =CH2 group.
Deprotection: Finally, the protecting groups on the 11 and 15-hydroxyl groups are removed to yield the target molecule, 9-deoxy-9-methylene Prostaglandin E2.
This strategic approach leverages the well-established chemistry of prostaglandins (B1171923), with the olefination of the 9-keto group being the pivotal step in achieving the desired 9-methylene structure.
Synthesis of Related Prostaglandin Analogs
The foundational synthetic pathways for prostaglandins can be adapted to create a wide array of analogs with modified biological activities. This is exemplified by the synthesis of Meteneprost and is guided by general principles of derivatization.
Meteneprost is a potent synthetic analog of PGE2, characterized by the presence of two methyl groups at the C-16 position in addition to the 9-methylene group. These modifications are introduced to enhance its stability and potency. The synthesis of Meteneprost generally follows a convergent strategy, building upon the core prostaglandin framework.
A representative synthesis of Meteneprost starts from a 16,16-dimethyl PGF2α analog. The key steps in this synthesis include:
Starting Material: The synthesis commences with a 16,16-dimethyl PGF2α derivative, which already incorporates the dimethyl modification on the ω-chain.
Selective Protection: The hydroxyl groups at positions 11 and 15 are protected to allow for selective manipulation of the 9-hydroxyl group.
Conversion to a Leaving Group: The 9-hydroxyl group is converted into a good leaving group, for example, by mesylation or tosylation.
Elimination Reaction: Treatment with a suitable base induces an elimination reaction, forming a double bond. However, a more controlled approach to form the exo-methylene group is often preferred.
Alternative Olefination Route: A more direct route involves the oxidation of the 9-hydroxyl group to a ketone, followed by a Wittig-type olefination to introduce the methylene group, similar to the synthesis of the parent compound.
Final Deprotection: The synthesis is completed by the removal of the protecting groups from the 11 and 15-hydroxyl positions to yield Meteneprost.
The derivatization of prostaglandins is a key strategy to modulate their biological activity, stability, and pharmacokinetic properties. researchgate.net Modifications can be made at various positions on the prostaglandin scaffold.
Key derivatization strategies include:
Omega (ω) Chain Modification: Alterations to the lower side chain can significantly impact receptor binding and metabolic stability. The introduction of alkyl groups, as seen in Meteneprost, can hinder enzymatic degradation.
Alpha (α) Chain Modification: The carboxylic acid moiety of the α-chain is crucial for activity. researchgate.net Esterification of this group can create prodrugs that are hydrolyzed in vivo to the active form.
Cyclopentane Ring Modification: Changes to the core ring structure, such as the introduction of the 9-methylene group, are aimed at improving chemical stability. researchgate.net
Hydroxyl Group Modification: The hydroxyl groups at C-11 and C-15 are critical for agonist activity. researchgate.net Their configuration and presence play a vital role in receptor interaction.
These derivatization principles allow for the fine-tuning of the pharmacological profile of prostaglandin analogs for various therapeutic applications.
Stereocontrolled Synthesis and Intermediate Utilisation
The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, stereocontrolled synthesis is paramount in the production of these molecules and their analogs. This is often achieved through the use of chiral intermediates and resolution techniques.
Lactone intermediates, particularly the "Corey lactone," are central to many stereocontrolled syntheses of prostaglandins. nih.gov These bicyclic lactones serve as a rigid framework that allows for the predictable and stereoselective introduction of substituents that will become the side chains of the final prostaglandin molecule.
The Corey lactone approach offers several advantages:
Stereochemical Control: The rigid bicyclic structure of the lactone allows for the introduction of the α- and ω-chains with a high degree of stereocontrol.
Convergent Synthesis: The α- and ω-chains can be synthesized separately and then coupled to the lactone-derived core, which is an efficient and flexible synthetic strategy. nih.gov
Versatility: The Corey lactone and its derivatives are versatile intermediates that can be used to synthesize a wide variety of prostaglandins and their analogs. nih.gov
The synthesis of the prostaglandin core often involves the reduction of the lactone to a lactol, which is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the α-chain. libretexts.orggoogle.com
To obtain enantiomerically pure prostaglandins, resolution of racemic intermediates is often necessary. Both enzymatic and chemical methods are employed for this purpose.
Chemical resolution typically involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by techniques such as crystallization. wikipedia.org For example, a racemic carboxylic acid intermediate in a prostaglandin synthesis can be reacted with a chiral amine to form diastereomeric salts, which can then be separated. wikipedia.org
Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly used to selectively catalyze reactions, such as esterification or hydrolysis, on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. google.com For instance, a racemic alcohol intermediate can be selectively acylated by a lipase, allowing for the separation of the acylated product from the unreacted alcohol. This approach offers a powerful and often highly efficient method for obtaining optically active intermediates in prostaglandin synthesis. youtube.com Chiral High-Performance Liquid Chromatography (HPLC) is another technique used for the analytical and preparative separation of enantiomers. mdpi.comresearchgate.net
Molecular Target Interaction and Receptor Pharmacology
Binding Characteristics and Selectivity at Prostanoid Receptors
The biological effects of 9-deoxy-9-methylene Prostaglandin (B15479496) E2 are mediated through its interaction with the four G protein-coupled receptor subtypes for PGE2, designated EP1, EP2, EP3, and EP4. Its binding profile demonstrates a potent interaction, particularly at the EP1 receptor, with a high degree of correlation between binding affinity and functional potency.
Detailed binding studies have characterized the affinity of 9-deoxy-9-methylene Prostaglandin E2 for the human EP1 receptor. In a competitive radioligand binding assay using clonal human embryonic kidney 293 (HEK-293) cells expressing the recombinant hEP1 receptor, 9-deoxy-9-methylene Prostaglandin E2 demonstrated a high affinity with an inhibitor constant (Ki) of 1.3 nM.
While specific binding affinity data (Ki or Kd values) for 9-deoxy-9-methylene Prostaglandin E2 at the EP2, EP3, and EP4 receptor subtypes are not extensively detailed in the available literature, its characterization as a potent PGE2 analog that retains the biological profile of the endogenous ligand suggests significant interaction with these receptors. medchemexpress.comtargetmol.cn
When compared directly with its endogenous counterpart, 9-deoxy-9-methylene Prostaglandin E2 exhibits a favorable binding profile. At the human EP1 receptor, it shows a higher affinity than PGE2 itself, which has a reported Ki of 2.7 nM in the same assay system. This indicates a more potent binding interaction for the 9-methylene analog at this specific receptor subtype.
| Compound | EP1 Receptor Ki (nM) |
|---|---|
| 9-deoxy-9-methylene Prostaglandin E2 | 1.3 |
| Prostaglandin E2 | 2.7 |
Structure-Activity Relationship (SAR) Analyses
The interaction of 9-deoxy-9-methylene Prostaglandin E2 with its receptors is governed by specific structural features inherent to the prostaglandin framework. Structure-activity relationship (SAR) analyses, particularly for the EP1 receptor, have identified several key molecular determinants essential for its potent agonist activity.
The hydroxyl groups located at the C-11 and C-15 positions of the prostaglandin structure are critical for agonist activity. glpbio.com SAR studies on a range of prostanoids have consistently shown that the presence and specific stereochemical configuration of these two hydroxyl groups play a pivotal role in the binding and activation of EP receptors. glpbio.com These groups likely form crucial hydrogen bonds within the receptor's binding pocket, anchoring the ligand in a conformation necessary for initiating the signaling cascade.
The terminal carboxyl group on the alpha chain (C-1) is another feature of significant importance for agonist activity. glpbio.com This acidic group is a key interaction point with the receptor. Modifications to this group, such as esterification, lead to a substantial reduction in both binding affinity and functional potency at the EP1 receptor. glpbio.com This underscores the necessity of the free carboxylate for effective receptor engagement and activation.
Influence of Omega-Tail Modifications on Potency
Modifications to the omega-tail of the 9-deoxy-9-methylene Prostaglandin E2 structure significantly influence its metabolic stability and biological potency. A key example of such a modification is the introduction of two methyl groups at the C-16 position, creating 9-deoxo-16,16-dimethyl-9-methylene PGE2, also known as Meteneprost. caymanchem.comnih.gov This alteration is designed to create a more robust analog resistant to in vivo metabolism. scbt.com
Research demonstrates that this modification affects its potency in a tissue-specific manner when compared to the natural PGE2. In studies using human cervical tissue, 9-deoxo-16,16-dimethyl-9-methylene PGE2 was found to be equipotent to PGE2 in stimulating collagen biosynthesis. nih.gov However, a notable difference in potency was observed in its effect on smooth muscle contractility. While the analog successfully inhibited spontaneous contractile activity in cervical tissue from pregnant patients, the natural PGE2 was "considerably more potent" in this respect. nih.gov This suggests that while the 16,16-dimethyl modification enhances metabolic resistance, it may concurrently reduce the potency for certain receptor-mediated functions, such as smooth muscle relaxation. scbt.comnih.gov
Despite a reduction in potency for uterine relaxation, the 16,16-dimethyl analog retains the potent uterine-stimulating capabilities characteristic of 16,16-dimethyl-PGE2. nih.gov This highlights the complex influence of omega-tail modifications, where potency can be selectively retained or diminished for different biological endpoints.
| Biological Activity | Tissue/Model | Relative Potency of 16,16-dimethyl analog | Reference |
|---|---|---|---|
| Collagen Biosynthesis Stimulation | Human Cervical Tissue | Equipotent to PGE2 | nih.gov |
| Inhibition of Spontaneous Muscle Contraction | Human Cervical Tissue (Pregnant) | Less potent than PGE2 | nih.gov |
| Uterine Stimulation | In vivo | Retains useful potency | nih.gov |
Agonist Activity and Functional Receptor Activation
As a stable isosteric analog of PGE2, 9-deoxy-9-methylene Prostaglandin E2 is understood to function as an agonist at prostaglandin E (EP) receptors. scbt.commedchemexpress.com The natural ligand, PGE2, mediates its diverse physiological effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways and their expression varies across different tissues, leading to a wide range of biological responses.
The functional activity of 9-deoxy-9-methylene PGE2 and its analogs is consistent with agonist activity at these EP receptors. For instance, the observed inhibition of uterine muscle contractions in pregnant cervical tissue by 9-deoxo-16,16-dimethyl-9-methylene PGE2 aligns with the activation of EP2 and/or EP4 receptors, which typically couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. nih.gov Conversely, the same compound was found to increase muscular activity in non-pregnant cervical tissue. nih.gov This contractile effect is characteristic of EP1 receptor activation (coupled to Gq, increasing intracellular calcium) or certain isoforms of the EP3 receptor (coupled to Gi, decreasing cAMP).
This differential activity in various tissues strongly suggests that 9-deoxy-9-methylene PGE2 and its derivatives act as agonists across multiple EP receptor subtypes. The ultimate physiological outcome is therefore dependent on the specific profile of EP receptors expressed in the target tissue. The compound retains the fundamental biological profile of PGE2, indicating that the 9-methylene substitution preserves the necessary molecular conformation for effective EP receptor binding and activation. scbt.com
Intracellular Signaling Cascades and Cellular Responses
Mechanisms of Receptor-Mediated Signal Transduction
9-deoxy-9-methylene Prostaglandin (B15479496) E2, a stable and isosteric analog of Prostaglandin E2 (PGE2), is understood to retain the biological profile of its parent compound. medchemexpress.combiomol.comcaymanchem.com The signaling of PGE2 is mediated by a family of G-protein coupled receptors (GPCRs), designated as EP1, EP2, EP3, and EP4. nih.govresearchgate.net These receptors, upon binding with their ligand, initiate intracellular signaling cascades. The EP2 and EP4 receptors are known to couple to the stimulating Gαs protein, which leads to an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov In contrast, the EP3 receptor can be responsible for downregulating cAMP levels. researchgate.net The EP1 receptor, when activated, can upregulate the level of intracellular calcium ions. researchgate.net The activation of these various receptors and their associated G-proteins is the primary mechanism through which prostaglandin analogs like 9-deoxy-9-methylene Prostaglandin E2 transduce their signals across the cell membrane to elicit cellular responses. The specific combination of EP receptors expressed on a cell determines its response to PGE2 and its analogs. nih.gov
Activation of Downstream Signaling Pathways
The activation of EP receptors by prostaglandin analogs initiates a cascade of downstream signaling pathways that regulate a variety of cellular processes.
Epidermal Growth Factor Receptor (EGFR)-Ras-MAPK Pathway Modulation
Prostaglandin E2 has been shown to induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). nih.gov This transactivation of EGFR can subsequently activate the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway. nih.gov The activation of Ras, a small GTPase, leads to a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase). nih.govnih.gov In some cellular contexts, PGE2-induced activation of ERK1/2 may occur partially through an EGFR-independent mechanism. nih.gov Studies in primary mouse keratinocytes have demonstrated that PGE2 rapidly induces the activation of c-src and Ras, which are key components of the MAPK pathway. nih.gov
Akt Signaling Pathway Activation
The Akt (also known as Protein Kinase B) signaling pathway is another critical downstream target. PGE2 has been found to stimulate the phosphorylation and activation of Akt. nih.govnih.gov This activation is often mediated through the activation of EGFR and subsequent engagement of phosphatidylinositol-3-kinase (PI3-K). nih.gov The PI3-K/Akt pathway is involved in regulating cell survival, growth, and proliferation. researchgate.netnih.gov In some cell types, PGE2 alone can induce the phosphorylation of Akt, and this has been linked to activation via EP2 receptors. researchgate.net
Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway Engagement
As a primary signaling mechanism for EP2 and EP4 receptors, the elevation of intracellular cAMP is a key event. nih.gov Increased cAMP levels lead to the activation of Protein Kinase A (PKA). nih.govnih.govnih.gov The cAMP/PKA pathway is involved in a multitude of cellular responses. nih.gov The activation of PKA downstream from cAMP has been implicated in the initial phases of certain physiological responses. nih.gov Both EP2 and EP4 receptor signaling can lead to an increase in intracellular cAMP levels. nih.gov
Modulation of Transcription Factor Activity
The signaling cascades initiated by 9-deoxy-9-methylene Prostaglandin E2 and its parent compound ultimately lead to the modulation of transcription factor activity, thereby altering gene expression.
Regulation of CREB (cAMP Response Element-Binding Protein)
The activation of the cAMP/PKA pathway directly leads to the phosphorylation and activation of the transcription factor CREB. nih.govresearchgate.net Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov The PGE2-induced activation of the PKA/CREB signaling pathway has been demonstrated to play a key role in the expression of certain genes in activated macrophages. nih.gov PGE2 stimulates M2 macrophage polarization via the CREB-mediated induction of Kruppel-like factor 4 (KLF4). nih.gov
Influence on AP-1 (Activator Protein 1)
9-deoxy-9-methylene Prostaglandin E2, a stable analog of Prostaglandin E2 (PGE2), is understood to exert its influence on cellular processes through signaling pathways common to PGE2. In experimental models, PGE2 has been demonstrated to activate the transcription factor Activator Protein-1 (AP-1). nih.govnih.govaacrjournals.org This activation is a key event in the intracellular signaling cascade initiated by the binding of PGE2 to its receptors.
The activation of AP-1 is mediated through complex signaling networks. Studies in primary mouse keratinocytes have shown that PGE2 can activate multiple pathways, including those involving the epidermal growth factor receptor (EGFR), Ras-MAPKs, and PI3-K/AKT. aacrjournals.org These pathways converge to regulate the activity of AP-1, which in turn binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their expression. nih.govnih.govaacrjournals.org The intricate interplay of these signaling molecules underscores the pleiotropic effects of PGE2-mediated signaling on cellular function.
Effects on NF-κB (Nuclear Factor-kappa B)
Similar to its effects on AP-1, 9-deoxy-9-methylene Prostaglandin E2 is presumed to influence the activity of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response and cell survival, mirroring the actions of PGE2. In various cell types, including macrophages and keratinocytes, PGE2 has been shown to modulate NF-κB signaling. nih.govnih.govaacrjournals.orgnih.gov
In murine keratinocytes, PGE2 treatment leads to the activation of NF-κB. nih.govnih.govaacrjournals.org This activation is part of a broader signaling response that also involves the EGFR and PI3K/Akt pathways. The activated NF-κB then translocates to the nucleus, where it can regulate the transcription of a wide array of genes involved in inflammation and cell proliferation. nih.govnih.govaacrjournals.org Furthermore, in macrophages, the PGE2-EP2 receptor signaling pathway has been shown to cooperate with tumor necrosis factor-α (TNF-α) to activate NF-κB, amplifying the inflammatory response. nih.gov This highlights a mechanism by which this prostaglandin analog can contribute to inflammatory processes.
Cellular Biological Responses in Experimental Models
The activation of intracellular signaling cascades by 9-deoxy-9-methylene Prostaglandin E2, akin to PGE2, culminates in a variety of cellular biological responses. These responses have been characterized in several experimental models and are central to understanding the physiological and pathological roles of this compound.
Role in Cellular Proliferation Mechanisms (e.g., in keratinocytes)
A significant biological response to 9-deoxy-9-methylene Prostaglandin E2, mirroring PGE2, is the stimulation of cellular proliferation, particularly in keratinocytes. nih.govaacrjournals.orgjci.org In vitro studies using primary mouse keratinocytes have demonstrated that PGE2 stimulates DNA synthesis in a dose-dependent manner. nih.govaacrjournals.org This proliferative effect is a key mechanism by which PGE2 is thought to contribute to skin homeostasis and, under certain conditions, to the development of skin tumors. nih.govaacrjournals.orgaging-us.com
The mechanisms underlying this proliferative effect are multifaceted. They involve the activation of the EGFR and its downstream signaling pathways, as well as an increase in cyclic AMP (cAMP) production and the activation of cAMP response element binding protein (CREB). nih.govnih.govaacrjournals.org Both endogenous and exogenous PGE2 have been shown to induce keratinocyte proliferation in vivo. nih.govaacrjournals.org These findings suggest that PGE2, and by extension its stable analog, acts as a growth-promoting factor for the epidermis. aacrjournals.orgjci.org
Impact on Gene Expression (e.g., Cyclin D1, VEGF promoter activity)
The signaling pathways activated by 9-deoxy-9-methylene Prostaglandin E2, analogous to PGE2, ultimately lead to changes in gene expression that drive cellular responses like proliferation. Two key target genes in this regard are Cyclin D1 and Vascular Endothelial Growth Factor (VEGF). nih.govnih.govaacrjournals.org
Studies have shown that PGE2 treatment in primary mouse keratinocytes leads to increased expression of both Cyclin D1 and VEGF. nih.govnih.govaacrjournals.org This upregulation is a consequence of the activation of transcription factors such as CREB, NF-κB, and AP-1, which bind to the promoter regions of the Cyclin D1 and VEGF genes. nih.govnih.govaacrjournals.org Cyclin D1 is a crucial regulator of the cell cycle, and its increased expression facilitates the transition from the G1 to the S phase, thereby promoting cell proliferation. nih.gov VEGF, on the other hand, is a potent pro-angiogenic factor, and its increased expression can contribute to the formation of new blood vessels, a process important in both normal tissue growth and tumor development. nih.govnih.gov The regulation of these genes highlights the critical role of the PGE2 signaling axis in controlling fundamental cellular processes.
| Target Gene | Effect of PGE2 Signaling | Implicated Signaling Pathways | Cellular Outcome |
| Cyclin D1 | Upregulation of mRNA and protein expression nih.govnih.govnih.gov | EGFR, ERK, PI3K, cAMP nih.govnih.govaacrjournals.org | Promotion of G1 to S phase cell cycle transition and proliferation nih.gov |
| VEGF | Increased promoter activity and mRNA expression nih.govnih.govnih.gov | cAMP-dependent pathways nih.gov | Stimulation of angiogenesis nih.govnih.gov |
Immunochemical and Analytical Applications in Research
Development of Immunoassays Using Prostaglandin (B15479496) Mimics
The chemical and metabolic instability of PGE2 presents significant hurdles in the development of specific immunoassays. The molecule is prone to dehydration, which can lead to the formation of A and B series prostaglandins (B1171923). This instability can result in the production of cross-reactive antibodies, compromising the specificity of the assay. To address these challenges, researchers have turned to the use of stable prostaglandin mimics.
A key breakthrough in the production of specific antibodies for PGE2 involved the use of a stable, isosteric mimic, 9-deoxy-9-methylene-PGF2α. nih.govnih.gov This compound was strategically designed to resemble the structure of PGE2 while being chemically robust. By conjugating 9-deoxy-9-methylene-PGF2α to immunogenic carrier proteins, researchers were able to "dupe" the immune system into generating antibodies that recognize the authentic PGE2 structure. nih.govnih.gov This approach effectively sidesteps the issues of cross-reaction that would typically arise from the instability of a genuine PGE2 immunogen. nih.govnih.gov
Antibodies raised against a keyhole limpet hemocyanin conjugate of 9-deoxy-9-methylene-PGF2α demonstrated a high average intrinsic association constant for PGE2. nih.gov The resulting antibodies exhibited poor recognition for prostaglandins other than the hapten mimic and its isosteric counterparts, PGE1 and PGE2. nih.govnih.gov
The primary strategy for eliciting specific antibodies against PGE2 revolves around the use of a stable hapten mimic. nih.govnih.gov The chemical instability of PGE2 itself makes it a poor candidate for direct use as an immunogen, as it can degrade during the coupling process to a carrier protein, leading to a heterogeneous population of antibodies with unwanted cross-reactivities. pnas.org
By employing a stable analog like 9-deoxy-9-methylene-PGF2α, the immune system is presented with a consistent and stable structure, promoting the generation of a more homogenous and specific antibody population. nih.govnih.gov This hapten mimic approach is a logical and effective chemical strategy to minimize the problems inherent in producing antibodies for the radioimmunoassay of E series prostaglandins. pnas.org
Methodological Advancements in Prostaglandin Analysis
The use of prostaglandin mimics has led to significant methodological advancements in the analysis of these compounds, particularly in enhancing the specificity and sensitivity of immunoassays.
The design and use of stable analogs like 9-deoxy-9-methylene-PGF2α have been instrumental in enhancing the specificity of PGE2 immunoassays. nih.govnih.gov By avoiding the chemical and metabolic degradation associated with authentic PGE2 immunogens, the resulting antibodies exhibit significantly lower cross-reactivity with other related prostaglandins. nih.gov This enhanced specificity is crucial for the accurate measurement of PGE2 in complex biological samples where a variety of other prostaglandins may be present. pnas.org
The following table illustrates the low cross-reactivity of antibodies produced using the 9-deoxy-9-methylene-PGF2α mimic.
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 | 100 |
| Prostaglandin E1 | 50 |
| 15-keto-Prostaglandin E2 | 1.0 |
| Prostaglandin F2α | 0.1 |
| Prostaglandin A2 | <0.1 |
| Prostaglandin B2 | <0.1 |
Data adapted from Fitzpatrick & Bundy, 1978.
The development of highly specific antibodies through the use of hapten mimics has also led to a significant improvement in the sensitivity of PGE2 immunoassays. The high affinity of the antibodies for PGE2 allows for the detection of very low concentrations of the analyte. For instance, a sensitive radioimmunoassay procedure developed using antibodies raised against the 9-deoxy-9-methylene-PGF2α conjugate achieved a detection limit of 6 picograms. nih.gov This level of sensitivity is essential for quantifying the often low physiological concentrations of PGE2 in biological fluids and tissues.
Comparative Biological Activity in Preclinical Research Models
Cardiovascular System Research in Experimental Animals
In preclinical cardiovascular research, 9-deoxy-9-methylene Prostaglandin (B15479496) E2 has been evaluated for its effects on blood pressure in rodent models. Studies conducted in rats have demonstrated that this synthetic analog is equipotent to Prostaglandin E2 in its ability to decrease blood pressure. medchemexpress.comcaymanchem.com This suggests that the structural modification of replacing the C-9 carbonyl group with an exo-methylene group does not significantly alter its vasodilatory properties, a characteristic action of PGE2 that contributes to its hypotensive effects. medchemexpress.comcaymanchem.com
While the available literature consistently reports this equipotency, specific quantitative data on the dose-dependent reduction in mean arterial pressure (e.g., in mmHg) from these preclinical studies are not detailed in the provided search results.
Table 1: Comparative Cardiovascular Effects in Rats
| Compound | Effect on Blood Pressure | Potency Relative to PGE2 |
| 9-deoxy-9-methylene Prostaglandin E2 | Decreases blood pressure | Equipotent |
| Prostaglandin E2 | Decreases blood pressure | - |
Gastrointestinal and Smooth Muscle Studies (e.g., gerbil colon stimulation)
Investigations into the gastrointestinal effects of 9-deoxy-9-methylene Prostaglandin E2 have included in vitro studies on smooth muscle preparations, such as the gerbil colon. These experiments have revealed that 9-deoxy-9-methylene Prostaglandin E2 stimulates contractions of the gerbil colon with the same potency as Prostaglandin E2. medchemexpress.comcaymanchem.com This indicates that the compound effectively mimics the pro-contractile actions of PGE2 on gastrointestinal smooth muscle.
A related analog, 9-deoxo-16,16-dimethyl-9-methylene-PGE2, has been shown to be significantly less potent in causing enteropooling (fluid accumulation in the intestines) in rats compared to its PGE2 counterpart, suggesting a potential for a more favorable gastrointestinal side-effect profile in modified analogs. nih.gov
Detailed quantitative data, such as EC50 values for the contractile response in gerbil colon preparations, are not available in the reviewed literature for 9-deoxy-9-methylene Prostaglandin E2.
Table 2: Comparative Effects on Gerbil Colon Stimulation
| Compound | Effect on Gerbil Colon | Potency Relative to PGE2 |
| 9-deoxy-9-methylene Prostaglandin E2 | Stimulates smooth muscle contraction | Equipotent |
| Prostaglandin E2 | Stimulates smooth muscle contraction | - |
Reproductive Biology Investigations in Primate Uterus Models
In the realm of reproductive biology, the uterotonic activity of 9-deoxy-9-methylene Prostaglandin E2 has been assessed in primate models. These studies are crucial for understanding the potential therapeutic applications of prostaglandin analogs in obstetrics and gynecology. The research indicates that 9-deoxy-9-methylene Prostaglandin E2 stimulates the primate uterus at a potency equivalent to that of Prostaglandin E2. medchemexpress.comcaymanchem.com
Furthermore, a methylated analog, 9-deoxo-16,16-dimethyl-9-methylene PGE2 (Meteneprost), has demonstrated effective uterine-stimulating properties for the termination of pregnancy in monkeys, with reports of fewer gastrointestinal side effects compared to PGE2. nih.govcaymanchem.com In studies on human cervical tissue, this dimethylated analog was found to inhibit spontaneous contractile activity during pregnancy, similar to PGE2, although the natural prostaglandin was considerably more potent in this specific action. doi.orgnih.gov
Table 3: Comparative Uterine Stimulating Effects in Primates
| Compound | Effect on Primate Uterus | Potency Relative to PGE2 |
| 9-deoxy-9-methylene Prostaglandin E2 | Stimulates uterine contractions | Equipotent |
| Prostaglandin E2 | Stimulates uterine contractions | - |
Differential Biological Profiles in Comparison to Prostaglandin E2 in Animal Models
The key points of comparison are summarized below:
Cardiovascular: Both compounds induce a hypotensive response in rats with equal potency. medchemexpress.comcaymanchem.com
Gastrointestinal: Both compounds stimulate gerbil colon smooth muscle at the same potency. medchemexpress.comcaymanchem.com However, related analogs like 9-deoxo-16,16-dimethyl-9-methylene-PGE2 have been associated with a reduction in certain gastrointestinal side effects like enteropooling. nih.gov
Reproductive: Both compounds are equipotent in stimulating the primate uterus. medchemexpress.comcaymanchem.com Studies with the related compound Meteneprost suggest a favorable profile with fewer side effects such as fever and gastrointestinal issues in monkeys and rats. caymanchem.com In human cervical tissue, a dimethylated analog showed similar but less potent inhibitory effects on spontaneous contractions during pregnancy compared to PGE2. doi.orgnih.gov
In essence, the replacement of the C-9 carbonyl with a methylene (B1212753) group appears to confer chemical stability while preserving the fundamental biological activities of Prostaglandin E2 across different physiological systems in preclinical animal models.
Structural Biology and Ligand Receptor/antibody Complex Studies
Crystallization Techniques for Prostaglandin-Binding Proteins
The crystallization of prostaglandin-binding proteins, particularly when complexed with their ligands, is a critical step for high-resolution structural analysis by X-ray diffraction. The inherent flexibility of these proteins and their lipidic ligands often presents significant challenges.
To elucidate the specific recognition of prostaglandins (B1171923), researchers have successfully crystallized the Fab fragment of a monoclonal anti-prostaglandin E2 antibody in complex with PGE2. nih.gov The stability of the protein-ligand complex is a prerequisite for crystallization. In this case, a stable Fab–PGE2 complex was prepared and purified using gel-filtration chromatography before setting up crystallization trials. nih.gov The apo Fab fragment (without the ligand) proved difficult to crystallize, possibly due to conformational heterogeneity, highlighting the role of the ligand in stabilizing a single, uniform protein conformation conducive to crystal formation. nih.gov
Several methods are employed for protein crystallization, with the goal of slowly reaching a state of supersaturation where ordered crystal lattices can form. opentrons.comunits.it
Vapor Diffusion: This is a common technique that involves equilibrating a drop containing the protein-ligand complex and a precipitant solution against a larger reservoir of the precipitant at a higher concentration. opentrons.comnih.gov Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both protein and precipitant in the drop, which promotes crystallization. opentrons.com This method can be performed in "hanging drop" or "sitting drop" formats. opentrons.com
Microbatch Method: In this technique, small volumes of the protein solution and the precipitant are mixed directly in a sealed plate and left undisturbed. nih.gov For the PGE2-Fab complex, crystals were successfully obtained using the microbatch method at 277 K (4°C). nih.gov The precipitating agent was polyethylene (B3416737) glycol (PEG) 4000, a polymer commonly used to induce crystallization by competing with the protein for water molecules. nih.govunits.it
The successful crystallization of the PGE2-Fab complex yielded needle-shaped crystals suitable for diffraction analysis after a few days of incubation. nih.gov
X-ray Diffraction Studies of Prostaglandin (B15479496) E2-Antibody Fab Fragment Complexes
Once suitable crystals are grown, X-ray diffraction is used to determine the three-dimensional arrangement of atoms within the crystal. The diffraction pattern produced when X-rays pass through the crystal provides the data needed to calculate the electron density map and build an atomic model of the molecule.
For the complex of a monoclonal anti-PGE2 antibody Fab fragment with PGE2, a diffraction data set was collected to a resolution of 2.2 Å. nih.gov Resolution is a measure of the level of detail that can be observed in the final structure; 2.2 Å is considered a relatively high resolution, allowing for the precise placement of atoms and the identification of key molecular interactions.
The analysis of the diffraction data provided critical crystallographic parameters for the PGE2-Fab complex crystals. nih.gov These parameters define the fundamental repeating unit of the crystal, known as the unit cell, and its symmetry.
| Parameter | Value | Description |
|---|---|---|
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. This is a common orthorhombic space group for protein crystals. |
| Unit-cell parameters (a, b, c) | 70.3 Å, 81.8 Å, 82.2 Å | The dimensions of the unit cell, the basic building block of the crystal. |
| Resolution | 2.2 Å | The level of detail resolved in the electron density map. |
| Molecules per asymmetric unit | 1 | The number of protein-ligand complexes in the smallest unique part of the unit cell. |
| Solvent Content | 55.3% | The percentage of the crystal volume occupied by solvent (water), which is typical for protein crystals and helps maintain the protein's native state. units.it |
These data confirm the formation of well-ordered crystals and lay the groundwork for building a detailed atomic model of the complex, which is essential for understanding the molecular basis of antibody recognition. nih.gov
Elucidation of Ligand Recognition Mechanisms at the Molecular Level
Structural studies of prostaglandins bound to their receptors (such as the EP receptor subtypes) and antibodies have revealed the precise molecular interactions that govern binding and specificity. nih.govnih.gov Although these studies were conducted with PGE2 and other prostaglandins, they provide a robust model for understanding how 9-deoxy-9-methylene PGE2, as a close analog, is recognized.
Prostaglandins typically adopt a characteristic L-shaped conformation within the binding pocket of their target proteins. nih.govnih.gov The binding pocket itself is often composed of distinct sub-pockets that accommodate different parts of the ligand: the α-chain containing the carboxyl group, the central five-membered ring, and the ω-chain. nih.govresearchgate.net
Key molecular interactions involved in recognition include:
Hydrogen Bonds and Salt Bridges: The carboxyl group on the α-chain of the prostaglandin is a critical anchor point. It frequently forms a network of hydrogen bonds and salt bridges with conserved, positively charged residues in the receptor, such as Arginine (Arg) and Tyrosine (Tyr). nih.govpnas.org For instance, in the EP2 receptor, the carboxyl end of the α-chain interacts with a polar network involving residues Tyr2.65, a residue on an extracellular loop (ECL2), and Arg7.40. nih.gov This anchoring motif is conserved across many prostanoid receptors. nih.govpnas.org
The binding of the ligand induces or stabilizes a specific conformation in the receptor, which is the first step in transmitting the biological signal across the cell membrane. acs.org
Contributions to Ligand Design for Drug Discovery (theoretical frameworks)
Detailed structural information from X-ray crystallography and cryo-electron microscopy (cryo-EM) provides a powerful theoretical framework for structure-based drug design. opentrons.com By understanding the precise interactions between a ligand like 9-deoxy-9-methylene PGE2 and its target protein at the atomic level, medicinal chemists can rationally design new molecules with improved properties, such as enhanced potency, greater selectivity, or better stability.
The contributions of these structural studies to ligand design include:
Identifying Selectivity Determinants: Prostaglandin receptors often exist in closely related subtypes (e.g., EP1, EP2, EP3, EP4), which can trigger different, sometimes opposing, physiological effects. researchgate.net Structural analysis reveals subtle differences in the amino acid residues lining their binding pockets. researchgate.net This knowledge allows for the design of subtype-selective ligands that can target a specific receptor, thereby maximizing therapeutic effects while minimizing off-target side effects. pnas.orgnih.gov
Rational Modification of Existing Ligands: The structure of a ligand-receptor complex can highlight which parts of the ligand are essential for binding and which can be modified. For example, knowing that the carboxyl group is a critical anchor suggests that this moiety should be retained, while modifications to the ω-chain might be tolerated and could be used to fine-tune selectivity or pharmacokinetic properties. The development of 9-deoxy-9-methylene PGE2 itself is an example of rational modification, where replacing the chemically less stable C-9 keto group with a methylene (B1212753) group resulted in a more stable compound that retains the biological activity of the parent PGE2. nih.gov
Discovery of New Binding Sites: High-resolution structures can reveal previously unknown allosteric sites on a receptor, which are distinct from the primary ligand-binding (orthosteric) site. researchgate.net Designing molecules that bind to these allosteric sites can offer novel ways to modulate receptor activity, providing new avenues for therapeutic intervention. researchgate.net
Q & A
Basic Research Questions
Q. How does the structural modification of 9-deoxy-9-methylene Prostaglandin E2 enhance its stability compared to native PGE2?
- Methodological Answer : The methylene substitution at the 9-position replaces the oxygen atom in native PGE2, eliminating the labile β-ketol group. This modification prevents enzymatic degradation (e.g., by 15-hydroxyprostaglandin dehydrogenase) and oxidative inactivation, significantly improving chemical stability while retaining biological activity . Researchers should validate stability using HPLC or GC under varying storage conditions (e.g., -20°C in methyl acetate) and compare degradation kinetics with native PGE2 .
Q. What in vivo models are appropriate for assessing the hypotensive effects of 9-deoxy-9-methylene PGE2?
- Methodological Answer : Rat models are validated for evaluating hypotensive potency, as the compound demonstrates equipotency to PGE2 in lowering blood pressure . Experimental design should include dose-response curves, blood pressure monitoring via telemetry or cannulation, and control groups treated with native PGE2. Ensure species-specific receptor affinity is confirmed beforehand, as primate uterine tissue may respond differently .
Q. How should researchers handle solvent exchange for 9-deoxy-9-methylene PGE2 in experimental protocols?
- Methodological Answer : The compound is supplied in methyl acetate, which can be evaporated under nitrogen gas. Immediately reconstitute in inert solvents like ethanol, DMSO, or dimethylformamide (purged with argon) to maintain stability. Solubility tests (e.g., dynamic light scattering) are recommended to confirm homogeneity at concentrations up to 100 mg/ml .
Advanced Research Questions
Q. How can contradictory data on tissue-specific potency (e.g., gerbil colon vs. primate uterus) be resolved in mechanistic studies?
- Methodological Answer : Tissue-specific discrepancies may arise from differences in receptor subtype expression (e.g., EP1 vs. EP3). Use receptor knockout models or selective antagonists (e.g., AH6809 for EP1) to isolate pathways. Quantify receptor density via qPCR or immunohistochemistry and correlate with functional assays (e.g., isotonic contraction measurements) .
Q. What experimental strategies validate the anti-inflammatory potential of 9-deoxy-9-methylene PGE2 compared to other PGE2 analogs?
- Methodological Answer : Conduct comparative studies using COX-2 inhibition assays and cytokine profiling (e.g., IL-6, TNF-α) in LPS-stimulated macrophages. Include native PGE2 and 15-deoxy-Δ12,14-PGJ2 as controls. Use RNA-seq to map downstream PPAR-γ activation, which may explain differential anti-inflammatory effects .
Q. How should researchers address batch-to-batch variability in bioactivity assays?
- Methodological Answer : Request batch-specific certificates of analysis (COA) to confirm purity (≥98%) and validate bioactivity via standardized assays (e.g., gerbil colon contraction or cAMP accumulation in HEK293 cells expressing EP receptors). Replicate experiments across multiple batches and apply statistical corrections (e.g., ANOVA with Tukey’s post hoc test) .
Q. What are the critical considerations for designing receptor-binding studies with 9-deoxy-9-methylene PGE2?
- Methodological Answer : Use radiolabeled analogs (e.g., tritiated PGE2) in competitive binding assays with membrane preparations from target tissues. Account for potential allosteric modulation by pre-treating tissues with GTPγS to uncouple G-proteins. Analyze data using Scatchard plots to determine binding affinity (Kd) and receptor density (Bmax) .
Methodological Challenges and Solutions
Q. How can researchers mitigate off-target effects in studies involving 9-deoxy-9-methylene PGE2?
- Methodological Answer : Off-target effects may arise from cross-reactivity with non-EP receptors. Employ CRISPR-Cas9 to generate EP receptor-specific knockout cell lines. Use tandem mass spectrometry (LC-MS/MS) to confirm metabolite profiles and rule out unintended degradation products .
Q. What statistical approaches are recommended for analyzing dose-response relationships in uterine contraction assays?
- Methodological Answer : Fit dose-response data to a sigmoidal curve (Hill equation) using nonlinear regression. Calculate EC50 values and compare potency ratios (e.g., relative to PGE2) with 95% confidence intervals. For primate studies, use mixed-effects models to account for inter-individual variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
